molecular formula C10H17N3O B1371160 3-[4-(Dimethylamino)piperidin-1-yl]-3-oxopropanenitrile CAS No. 1154665-72-1

3-[4-(Dimethylamino)piperidin-1-yl]-3-oxopropanenitrile

Cat. No. B1371160
CAS RN: 1154665-72-1
M. Wt: 195.26 g/mol
InChI Key: ZFQALTITBUDSLV-UHFFFAOYSA-N
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Description

3-[4-(Dimethylamino)piperidin-1-yl]-3-oxopropanenitrile (DMPO) is a versatile reagent used in a wide range of scientific and medical research applications. It is a nitrile compound, which is a type of organic compound containing a nitrile group, and is composed of a carbon-nitrogen triple bond. DMPO is a highly reactive compound and is used in various synthetic and analytical processes. It is important to note that DMPO is a hazardous material and should be handled with care in a laboratory setting.

Scientific Research Applications

1. Synthesis and Spectroscopic Properties

N-Substituted 4-piperidones react with β-dimethylaminoacrolein aminals to produce keto-cyanines containing a piperidine ring. A specific reaction involving 3-dimethylamino-1, 1,3-trimethoxypropane and 1-ethoxycarbonylpiperidin-4-ylidenemalononitrile results in a cross-conjugated ω,ω′-bis-(dimethylamino) dinitrile. These compounds show significant shifts in absorption spectra depending on their structure, demonstrating their utility in studying spectroscopic properties and solvatochromism (Krasnaya et al., 2009).

2. Cytotoxic Activity

A series of 2-amino-4-aryl-3-cyano-7- (dimethylamino)-4H-chromenes, synthesized through the condensation of compounds including 3-(dimethylamino)phenol, demonstrated significant cytotoxic activity against various human tumor cell lines. This highlights its potential application in cancer research and therapy (Vosooghi et al., 2010).

3. Antitumor and Antioxidant Activities

Cyanoacylation of certain compounds with 3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile produces derivatives exhibiting promising antitumor and antioxidant activities. This application is crucial in the development of new therapeutic agents for cancer and oxidative stress-related diseases (Bialy & Gouda, 2011).

4. Novel Enaminonitrile Reactions

Studies on enaminonitriles, including reactions with compounds like 3-(benzothiazol-2-yl)-3-oxopropanenitrile, show potential for creating a variety of heterocycles. These reactions are key for developing new chemical entities for pharmaceutical and material science applications (Dawood et al., 1999).

5. Potential Inversion Studies in Amino Benzenes

Investigations into 3,6-difluoro-1,2,4,5-tetrakis(amino)benzene compounds, including those with piperidin-1-yl substituents, contribute significantly to understanding the electrochemical properties and potential inversion phenomena in organic chemistry, crucial for designing new organic electronic materials (Adams et al., 2010).

Mechanism of Action

    Target of action

    “3-[4-(Dimethylamino)piperidin-1-yl]-3-oxopropanenitrile” is a piperidine derivative. Piperidine derivatives are known to interact with a variety of targets, including receptors, enzymes, and ion channels . The specific target would depend on the exact structure and functional groups present in the compound.

    Pharmacokinetics

    The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “this compound” would depend on its chemical structure. For example, the presence of the piperidine ring might influence its absorption and distribution, while the nitrile and ketone groups might be involved in its metabolism .

properties

IUPAC Name

3-[4-(dimethylamino)piperidin-1-yl]-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O/c1-12(2)9-4-7-13(8-5-9)10(14)3-6-11/h9H,3-5,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFQALTITBUDSLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCN(CC1)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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